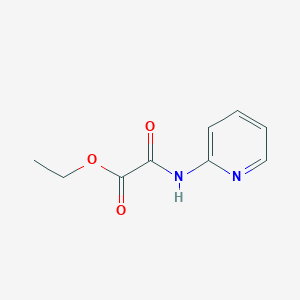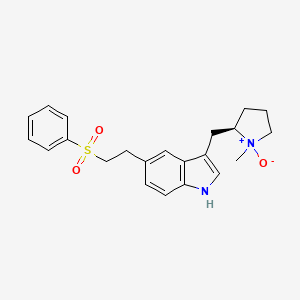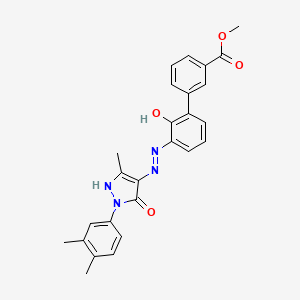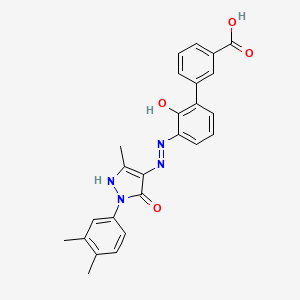
Iso Desloratadine
説明
Iso Desloratadine, also known as Desloratadine EP Impurity B, is an impurity of Desloratadine . Desloratadine is a nonsedating-type histamine H1-receptor antagonist and an active metabolite of Loratadine . It is used for the symptomatic relief of allergic conditions including rhinitis and chronic urticaria .
Synthesis Analysis
The synthesis of Desloratadine involves the formation of a multicomponent crystal (MCC) using several coformers . The MCC synthesis was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis
The molecular formula of Iso Desloratadine is C19H19ClN2 . The IUPAC name is 13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene . The molecular weight is 310.8 g/mol .Chemical Reactions Analysis
The formation of Desloratadine multicomponent crystal was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The accelerated stability of MCC at 40 °C and relative humidity of 75% was investigated using PXRD and FTIR .Physical And Chemical Properties Analysis
The molecular weight of Iso Desloratadine is 310.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 1 .科学的研究の応用
Pharmacological Profile and Efficacy
Desloratadine has been highlighted for its efficacy in treating conditions such as seasonal allergic rhinitis and chronic urticaria. Its pharmacological profile is distinguished by its potent histamine H1-receptor binding potency and selectivity. The drug's half-life supports once-daily dosing, making it convenient for patients. Importantly, it doesn't necessitate dosage adjustments in renal or hepatic impairment, and food or grapefruit juice doesn't affect its pharmacokinetics. Notably, desloratadine doesn't affect cardiac parameters like the QT interval, even at high doses or in combination with other drugs, indicating a favorable cardiovascular safety profile. Its nonsedating nature and lack of antimuscarinic effects make it a patient-friendly option in allergy management. Additionally, it showcases novel antiallergic and anti-inflammatory effects, which could be relevant to its clinical efficacy in allergic conditions (Henz, 2001).
Therapeutic Effects and Safety in Allergic Conditions
Desloratadine's superiority over placebo and other treatment options is evident in managing seasonal and perennial allergic rhinitis, chronic idiopathic urticaria, and asthmatic symptoms. The evidence suggests its potential for new therapeutic roles, such as in treating acne, chronic otitis media, and chronic rhinosinusitis, warranting further research. Its safety and tolerability are comparable to placebo in most studies, underscoring its position as an ideal option for managing allergic conditions owing to its efficacy and favorable safety profile (Forough et al., 2021).
Novel Applications in Dermatology
Desloratadine, when combined with isotretinoin and azithromycin, has demonstrated a favorable effect in treating severe nodulocystic acne. This combination has significantly improved acne lesions and minimized adverse drug reactions, suggesting desloratadine's potential antiacne properties and its role in enhancing the efficacy of existing acne treatment protocols (Dhaher & Jasim, 2018).
Metabolic and Pharmacokinetic Considerations
Research has delved into the pharmacokinetics of desloratadine, including its metabolism in various population subgroups. The identification of 'poor metabolisers of desloratadine' and the assessment of pharmacokinetics in different age groups highlight the importance of personalized dosing strategies. This ensures therapeutic efficacy while maintaining a favorable safety profile, independent of the patient's metabolic status (Prenner et al., 2006).
Safety And Hazards
特性
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCCBORDDPTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iso Desloratadine | |
CAS RN |
183198-49-4 | |
| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desloratadine Related Compound B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



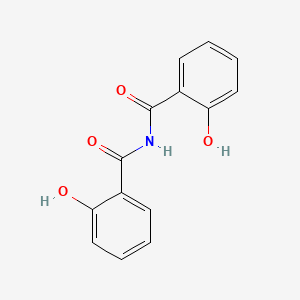
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

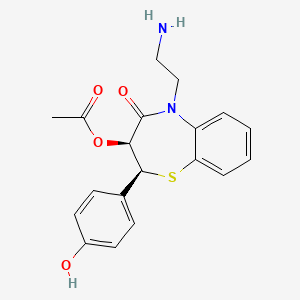
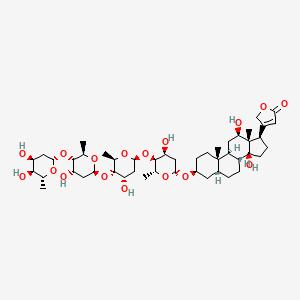
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
